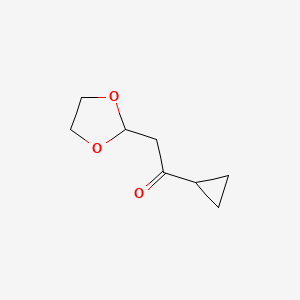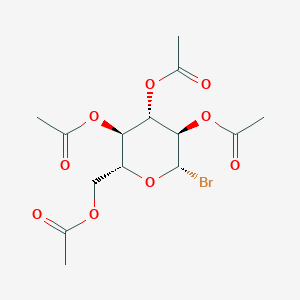![molecular formula C17H20N6O2 B3150627 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 691873-04-8](/img/structure/B3150627.png)
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Vue d'ensemble
Description
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to act on the dopaminergic system in the brain. This compound is metabolized into MPP+, which is then taken up by dopaminergic neurons and causes mitochondrial dysfunction and oxidative stress, leading to cell death. However, it has also been suggested that this compound may have neuroprotective effects by activating certain signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine levels in the brain, which may be responsible for its neuroprotective effects. This compound has also been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of a number of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that it is a highly toxic compound and must be handled with care. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are a number of future directions for research on 5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. One potential area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations of its use. Finally, there is a need for the development of new and improved synthesis methods for this compound, which may make it more widely available for research purposes.
Applications De Recherche Scientifique
5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to have neuroprotective effects, and it has been suggested that it may be able to prevent or slow down the progression of Parkinson's disease.
Propriétés
IUPAC Name |
5-(methoxymethyl)-2-(4-phenylpiperazin-1-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-25-12-13-11-15(24)23-16(18-13)19-17(20-23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYCAXNNYRPAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(3-Fluorophenyl)methoxy]phenyl]methanol](/img/structure/B3150565.png)






![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)
![(4-methoxyphenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}methanamine](/img/structure/B3150635.png)
cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane](/img/structure/B3150640.png)
![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)
